molecular formula C35H35N5O7 B606919 DA-3934 CAS No. 183176-50-3

DA-3934

Cat. No.: B606919
CAS No.: 183176-50-3
M. Wt: 637.7 g/mol
InChI Key: NDPHJNZMISFERB-UHFFFAOYSA-N
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Description

UNII-J353803KRG is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . This system provides rigorously curated, standardized descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and global interoperability. Substances registered under UNII codes are typically characterized by their:

  • Chemical composition (e.g., molecular formula, stereochemistry)
  • Physical properties (e.g., solubility, melting point)
  • Regulatory and safety data (e.g., toxicity profiles, manufacturing guidelines) .

To access precise details about UNII-J353803KRG, researchers are directed to the GSRS query portal (https://gsrs.ncats.nih.gov/app/substances ), which offers authoritative, peer-reviewed data .

Properties

CAS No.

183176-50-3

Molecular Formula

C35H35N5O7

Molecular Weight

637.7 g/mol

IUPAC Name

2-[3-[[2-[methyl-[2-(N-[2-[2-(N-methylanilino)-2-oxoethoxy]phenyl]anilino)acetyl]amino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid

InChI

InChI=1S/C35H35N5O7/c1-38(27-14-5-3-6-15-27)33(43)24-47-30-19-10-9-18-29(30)40(28-16-7-4-8-17-28)23-32(42)39(2)31(41)22-36-35(46)37-26-13-11-12-25(20-26)21-34(44)45/h3-20H,21-24H2,1-2H3,(H,44,45)(H2,36,37,46)

InChI Key

NDPHJNZMISFERB-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DA-3934;  DA3934;  DA 3934;  UNII-J353803KRG; 

Origin of Product

United States

Comparison with Similar Compounds

Methodological Considerations for Comparative Analysis

To ensure robust comparisons, researchers should:

Leverage GSRS Data : Cross-reference UNII-J353803KRG with substances sharing its UNII root or regulatory classification .

Validate Physicochemical Properties : Use techniques like HPLC, NMR, and mass spectrometry to confirm purity and structure .

Assess Functional Equivalence : Conduct in vitro assays (e.g., receptor binding) and in vivo toxicity studies to benchmark efficacy and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DA-3934
Reactant of Route 2
DA-3934

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